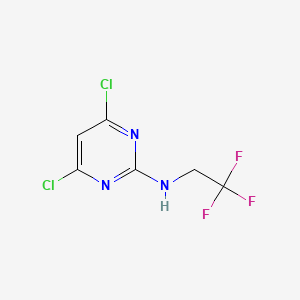

4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

Descripción general

Descripción

4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is an organic compound with the molecular formula C6H4Cl2F3N3 It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 4 and 6, and a trifluoroethyl group attached to the nitrogen at position 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions often include refluxing in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve optimal yields .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation may produce pyrimidine N-oxides .

Aplicaciones Científicas De Investigación

4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or antimicrobial activities.

Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides due to its bioactive properties.

Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effect .

Comparación Con Compuestos Similares

Similar Compounds

- 4,6-dichloro-N-methylpyrimidin-2-amine

- 4,6-dichloro-N-ethylpyrimidin-2-amine

- 4,6-dichloro-N-(2,2,2-trifluoroethyl)benzamide

Uniqueness

4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is unique due to the presence of the trifluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in various applications .

Actividad Biológica

Overview

4,6-Dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a pyrimidine derivative characterized by two chlorine atoms at positions 4 and 6 and a trifluoroethyl group attached to the nitrogen at position 2. With the molecular formula and a molecular weight of 246.02 g/mol, this compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and virology.

The primary mechanism of action for this compound involves its role as an inhibitor of mitochondrial respiration. It specifically targets NADH: ubiquinone oxidoreductase (complex I), disrupting the electron transport chain. This inhibition leads to decreased ATP production and increased reactive oxygen species (ROS), which can induce cellular apoptosis and energy depletion in affected cells.

Anticancer Properties

Research indicates that pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. A study highlighted that similar pyrimidine derivatives demonstrated potent inhibitory effects on the proliferation of triple-negative breast cancer (TNBC) cell lines with an IC50 value as low as 0.126 μM . The selectivity of these compounds is notable; they exhibited a lesser effect on non-cancerous cells, suggesting a therapeutic window that could minimize side effects.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of related pyrimidine compounds has been explored extensively. For instance, compounds similar in structure have demonstrated favorable oral bioavailability (approximately 31.8%) and clearance rates that suggest efficient metabolism . Toxicity studies have indicated that certain derivatives do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models, indicating a potentially safe profile for further development.

Comparative Analysis with Related Compounds

| Compound | IC50 (μM) | Selectivity | Toxicity | Application |

|---|---|---|---|---|

| This compound | TBD | High (cancer vs. non-cancer cells) | Low (up to 2000 mg/kg) | Anticancer/Antiviral research |

| Similar Pyrimidine Derivative A | 0.126 | High | Moderate | Anticancer |

| Similar Pyrimidine Derivative B | TBD | Moderate | Low | Antiviral |

Case Studies and Research Findings

- Anticancer Activity : A study involving a series of pyrimidine derivatives showed that those with modifications similar to this compound exhibited superior activity against TNBC cell lines compared to standard therapies.

- Antiviral Efficacy : Another investigation demonstrated that related compounds effectively reduced viral replication in influenza models, providing a basis for further exploration into the antiviral capabilities of this specific compound .

- Safety Assessments : Toxicological evaluations indicated that certain derivatives did not exhibit significant toxicity even at high dosages in murine models, supporting their potential for therapeutic use without severe side effects.

Propiedades

IUPAC Name |

4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2F3N3/c7-3-1-4(8)14-5(13-3)12-2-6(9,10)11/h1H,2H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPJTUFPOZJOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)NCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.